molecular formula C9H9NO3 B095474 2-Hydroxy-5-nitroindane CAS No. 16513-67-0

2-Hydroxy-5-nitroindane

Cat. No.: B095474
CAS No.: 16513-67-0
M. Wt: 179.17 g/mol
InChI Key: VAPGHIYRAUSHOH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Tiviciclovir typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is designed to be efficient and scalable to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tiviciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Tiviciclovir, which may have different antiviral properties and pharmacokinetic profiles .

Scientific Research Applications

Tiviciclovir has been extensively studied for its antiviral properties. Its applications include:

Mechanism of Action

Tiviciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, thereby preventing the replication of viral DNA. It is a prodrug that is converted to its active form by cellular enzymes. The active form of Tiviciclovir incorporates into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tiviciclovir is unique in its specific inhibition of the hepatitis B virus and its potential for treating a broader range of viral infections compared to other guanosine analogs. Its efficacy and pharmacokinetic properties make it a valuable compound in antiviral therapy .

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPGHIYRAUSHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395035
Record name 2-Hydroxy-5-nitroindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16513-67-0
Record name 2-Hydroxy-5-nitroindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-nitro-2-indanone (5.3 g, 30 mmol) was dissolved in EtOH: i-PrOH (1:1, 150 mL). NaBH4 (1.7 g, 45 mmol) was added portion by portion at room temperature. The reaction mixture was stirred at r.t for additional 30 min and water was added at 0° C. (ice-water bath). The reaction mixture was extracted with EtOAc (100 mL×3) and the combined organic layers were washed with water and brine and dried over Na2SO4. Purification of the concentrated crude product by column chromatography (EtOAc:Hexane=4:6) afforded the title product as a pale yellow oil (4.47 g, 83%).
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5.3 g
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1.7 g
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ice water
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Yield
83%

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